![molecular formula C12H8N2O2 B12967445 Pyrrolo[1,2-a]quinoxaline-8-carboxylic acid](/img/structure/B12967445.png)
Pyrrolo[1,2-a]quinoxaline-8-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolo[1,2-a]quinoxaline-8-carboxylic acid is a heterocyclic compound that belongs to the class of pyrroloquinoxalines. These compounds are characterized by a fused ring system consisting of a pyrrole ring and a quinoxaline ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo[1,2-a]quinoxalines typically involves the intramolecular cyclization of functionalized pyrroles or quinoxalines. One common method includes the cyclization of N-(2-aminophenyl)pyrroles with one-atom synthons, leading to the formation of the pyrrolo[1,2-a]quinoxaline system . Another approach involves the use of visible light-induced intramolecular cyclization of 1-(2-isocyanophenyl)-1H-pyrroles in the presence of carboxylic acid derivatives .
Industrial Production Methods: Industrial production methods for pyrrolo[1,2-a]quinoxalines often involve multicomponent reactions that allow for the simultaneous formation of both pyrrole and quinoxaline rings. These methods are designed to be efficient and scalable, making them suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: Pyrrolo[1,2-a]quinoxaline-8-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the compound’s structure.
Common Reagents and Conditions:
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoxaline derivatives, while reduction reactions can produce various reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Pyrrolo[1,2-a]quinoxaline-8-carboxylic acid has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of pyrrolo[1,2-a]quinoxaline-8-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of human protein kinase CK2 and AKT kinase, which are involved in various cellular processes . The compound’s ability to inhibit these kinases is attributed to its binding to the active sites of the enzymes, thereby blocking their activity .
Vergleich Mit ähnlichen Verbindungen
- Pyrrolo[2,3-b]quinoxalines
- Pyrrolo[3,4-b]quinoxalines
- Pyrrolo[1,2,3-de]quinoxalines
Eigenschaften
Molekularformel |
C12H8N2O2 |
|---|---|
Molekulargewicht |
212.20 g/mol |
IUPAC-Name |
pyrrolo[1,2-a]quinoxaline-8-carboxylic acid |
InChI |
InChI=1S/C12H8N2O2/c15-12(16)8-3-4-10-11(6-8)14-5-1-2-9(14)7-13-10/h1-7H,(H,15,16) |
InChI-Schlüssel |
IXAAHCWKYWQKDF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C(=C1)C=NC3=C2C=C(C=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



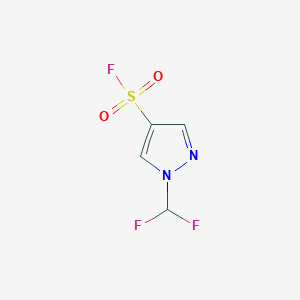
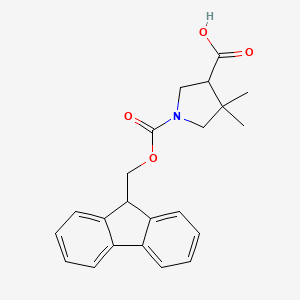
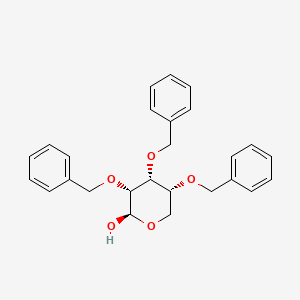

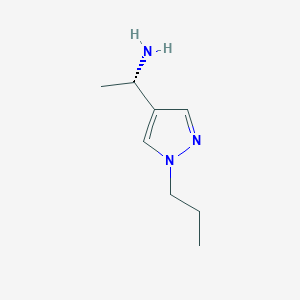
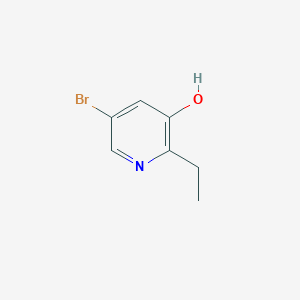
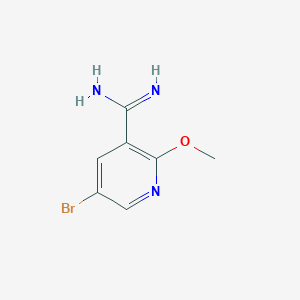
![2-Chloro-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12967418.png)
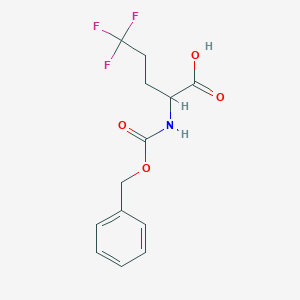

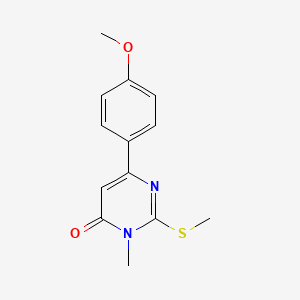
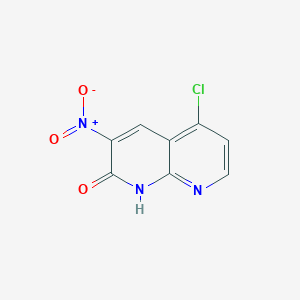
![lambda-Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis[3,5-bis(trifluoromethyl)phenyl]borate](/img/structure/B12967455.png)
